molecular formula C22H22N4O B3798921 1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole

1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole

Cat. No.: B3798921
M. Wt: 358.4 g/mol
InChI Key: VAVYRXJGYKPOMP-UHFFFAOYSA-N
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Description

The compound “1-{3-[1-(2-methoxyethyl)-4-phenyl-1H-imidazol-5-yl]benzyl}-1H-pyrazole” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an imidazole ring, a benzyl group, and a methoxyethyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazoles and imidazoles can generally be synthesized through a variety of methods. For instance, pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones . Imidazoles can be synthesized through the reaction of an aldehyde with a primary amine and an α-halo ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, along with the benzyl, phenyl, and methoxyethyl groups. The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the pyrazole and imidazole rings could potentially participate in electrophilic substitution reactions . The benzyl group could potentially undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. For instance, if it were a potential drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety profile .

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenyl-5-[3-(pyrazol-1-ylmethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-27-14-13-25-17-23-21(19-8-3-2-4-9-19)22(25)20-10-5-7-18(15-20)16-26-12-6-11-24-26/h2-12,15,17H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVYRXJGYKPOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC(=C1C2=CC=CC(=C2)CN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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